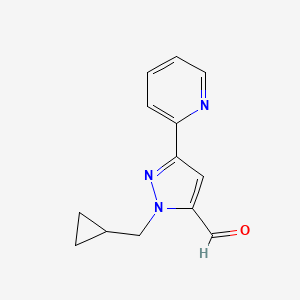
2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetaldehyde is a useful research compound. Its molecular formula is C11H12N4O and its molecular weight is 216.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
- Synthesis of Pyrazoline and Pyrazole Derivatives: A study describes the synthesis of new pyrazoline and pyrazole derivatives from α,β-unsaturated ketones. These compounds were then evaluated for their antimicrobial activity, indicating their potential use in developing new antibacterial and antifungal agents (Hassan, 2013).
Green Synthesis Approaches
- Solvent-Free Synthesis of Pyrano[2,3-c]-Pyrazoles: Research highlights a green chemistry approach by synthesizing pyrano[2,3-c]pyrazoles in a solvent-free environment. Such methodologies not only contribute to the development of new compounds but also promote environmentally friendly synthetic processes (Al-Matar et al., 2010).
Heterocyclic Chemistry
- Development of Pyrazole-Based Heterocycles: An article reports the efficient synthesis of novel pyrazole-based heterocycles, evaluated for their potential as antitumor agents. This suggests the role of such compounds in medicinal chemistry and drug development (Abdallah et al., 2017).
Catalysis and Chemical Transformations
- Catalyst-Free Synthesis of Chromene Derivatives: A study showcases a catalyst-free method to synthesize chromene derivatives, illustrating the compound's role in facilitating chemical transformations without the need for metal catalysts, which is crucial for sustainable chemistry practices (Kumaravel & Vasuki, 2009).
Novel Compound Synthesis
- Synthesis of Pyrazol-1-yl Pyrimidines: Research focused on the condensation of certain pyrimidines with various reagents to produce new pyrazol-1-yl pyrimidines, analyzed for their biological activity. This highlights the continuous search for new biologically active compounds in pharmaceutical research (Danagulyan et al., 1997).
Propriétés
IUPAC Name |
2-(1-ethyl-3-pyrazin-2-ylpyrazol-4-yl)acetaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-2-15-8-9(3-6-16)11(14-15)10-7-12-4-5-13-10/h4-8H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HATSZMZFMLRKJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=NC=CN=C2)CC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride](/img/structure/B1483062.png)













